

Application Notes and Protocols: Standard Operating Procedure for Apinac Sample Preparation

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Compound of Interest

Compound Name: *Apinac*

Cat. No.: *B1163289*

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Introduction

Apinac (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid that has been identified in forensic and toxicological cases. Accurate and reproducible sample preparation is critical for the reliable quantification and identification of **Apinac** and its metabolites in various matrices. These application notes provide detailed protocols for the preparation of **Apinac** samples for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The procedures cover the preparation of analytical standards from solid material and the extraction of **Apinac** and its metabolites from biological matrices.

Preparation of Apinac Analytical Standard

This protocol describes the preparation of a stock and working standard solutions of **Apinac** from a solid reference material. These standards are suitable for instrument calibration and as a control for sample analysis.

1.1. Materials and Reagents

- **Apinac** reference standard (solid)

- Acetonitrile (HPLC or MS grade)
- Methanol (HPLC or MS grade)
- Chloroform (analytical grade)[1]
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Volumetric flasks (Class A)
- Calibrated pipettes
- Analytical balance
- Vortex mixer
- Sonicator

1.2. Protocol for **Apinac** Standard Solution Preparation

- Solvent Selection: Based on available solubility data, **Apinac** is sparingly soluble in chloroform (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL)[1]. For chromatographic applications, acetonitrile or methanol are preferred. For biological studies, DMF or DMSO may be used[2].
- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of **Apinac** reference standard into a clean, dry 10 mL volumetric flask.
 - Record the exact weight.
 - Add a small volume of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the solid.
 - Gently swirl the flask to aid dissolution. If necessary, sonicate for 5-10 minutes.

- Once fully dissolved, bring the solution to volume with the solvent.
- Cap the flask and invert it several times to ensure homogeneity.
- Working Solutions:
 - Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a compatible solvent.
 - For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume.
- Storage:
 - Store stock and working solutions in amber glass vials at 2-8°C to minimize degradation from light and temperature.

1.3. Quantitative Data for **Apinac** Solubility

Solvent	Solubility	Reference
Acetonitrile	0.1-1 mg/mL	[1]
Chloroform	1-10 mg/mL	[1]
DMF	25 mg/mL (for 5F-APINAC)	[2]
DMSO	1 mg/mL (for 5F-APINAC)	[2]
Ethanol	1 mg/mL (for 5F-APINAC)	[2]

Extraction of **Apinac** and its Metabolites from Urine

This protocol details the extraction of **Apinac** and its metabolites from urine samples for analysis by LC-MS/MS. The procedure includes enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.

2.1. Materials and Reagents

- Urine sample

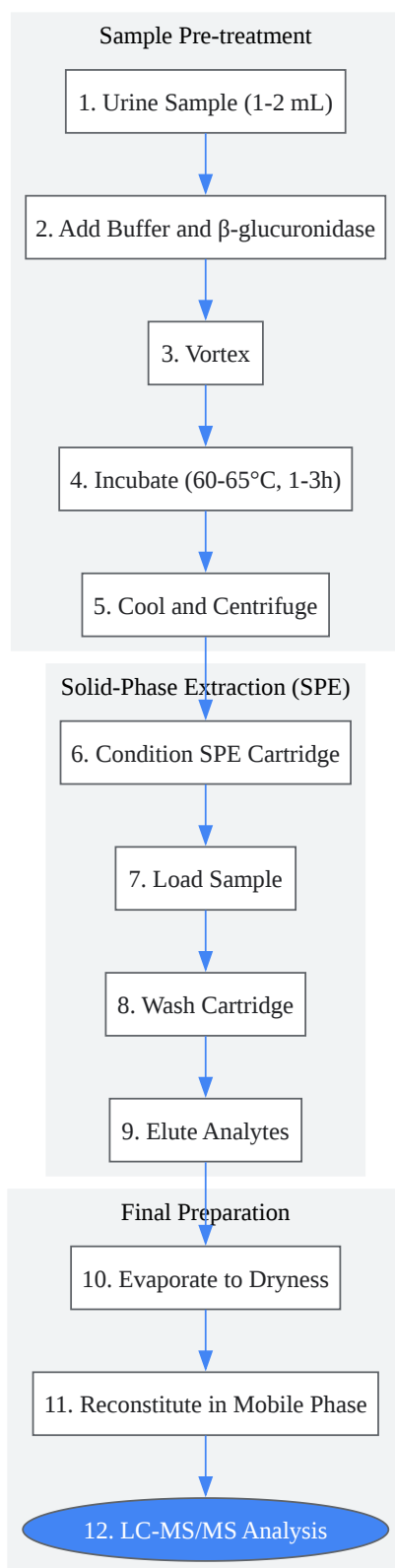
- β -glucuronidase solution (e.g., from *Patella vulgata*)[3]
- Ammonium acetate buffer or phosphate buffer[3][4]
- Internal standard solution
- Methanol (HPLC or MS grade)
- Acetonitrile (HPLC or MS grade)
- Ethyl Acetate
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X-Drug N)[3][5]
- Centrifuge
- Vortex mixer
- Incubator or water bath
- SPE manifold
- Nitrogen evaporator

2.2. Experimental Protocol

- Sample Pre-treatment (Enzymatic Hydrolysis):
 - To 1-2 mL of urine in a centrifuge tube, add an appropriate buffer (e.g., 1 mL of 100 mM acetate buffer, pH 5.0)[3][4].
 - Add 25-50 μ L of β -glucuronidase solution[4][6].
 - Add the internal standard.
 - Vortex the mixture for 30 seconds[4].

- Incubate the sample at 60-65°C for 1-3 hours to hydrolyze the glucuronide conjugates[3][4].
- Allow the sample to cool to room temperature.
- Centrifuge the sample to pellet any precipitates[3].
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water[5].
 - Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge[5].
 - Wash the cartridge with a low-organic solvent wash (e.g., 5% methanol in water) to remove interferences[5].
 - Dry the cartridge under vacuum or nitrogen.
 - Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate)[4][5].
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C[4][6].
 - Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis[4].

2.3. Experimental Workflow Diagram



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Caption: Workflow for **Apinac** extraction from urine.

Analytical Methods Data

The following tables summarize typical parameters for the analysis of **Apinac** and related synthetic cannabinoids by LC-MS/MS.

3.1. Liquid Chromatography Parameters

Parameter	Description	Reference
Column	C18 reverse-phase (e.g., ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm)	[6]
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Flow Rate	0.25 mL/min	
Column Temperature	40°C	
Injection Volume	5-20 µL	

3.2. Mass Spectrometry Parameters

Parameter	Description
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 - 4000 V
Drying Gas Temperature	320°C
Drying Gas Flow	9.6 L/min
Fragmentor Voltage	100 V
Collision Energy	10, 20, 40 eV (for fragmentation) [6]

Metabolic Pathway of Apinac

The metabolism of **Apinac** primarily involves enzymatic modifications of the parent molecule. The following diagram illustrates the key metabolic pathways, based on studies of **Apinac** and structurally similar synthetic cannabinoids like 5F-**APINAC**. The major metabolic routes include hydroxylation, carboxylation, and glucuronidation.

Caption: Major metabolic pathways of **Apinac**.

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